But-2-ene-1,4-diyl diacetate
Overview
Description
But-2-ene-1,4-diyl diacetate is a chemical compound that is derived from but-2-ene-1,4-diol, a molecule that can exist in different isomeric forms due to the presence of a double bond and two hydroxyl groups. The diacetate derivative is formed by the esterification of the hydroxyl groups with acetic acid, resulting in a molecule that has applications in organic synthesis, particularly in the preparation of various synthetic intermediates and products.
Synthesis Analysis
The synthesis of but-2-ene-1,4-diyl diacetate and its derivatives has been explored in several studies. For instance, a versatile procedure for the synthesis of the diacetate of 4-chloro-2-hydroxymethyl-2-buten-1-ol, a precursor to the dihydroxyprenyl synthon, has been described, showcasing its application in the synthesis of metabolites of prenyl-containing drugs . Additionally, the synthesis of 2-butyne-1,4-diol diacetate has been achieved, which is widely used in organic synthesis . These methods highlight the versatility and importance of but-2-ene-1,4-diyl diacetate in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of but-2-ene-1,4-diyl diacetate derivatives has been investigated using various spectroscopic techniques. For example, Raman spectroscopy has been used to study the cisoid and transoid forms of 2-butyne-1,4-diol diacetate, providing insights into the factors that hinder free rotation around single bonds in these molecules . The conformational rigidity of butane-1,2-diacetals, which are related to but-2-ene-1,4-diyl diacetate, has been exploited as a powerful synthetic tool, inducing excellent diastereoselectivity control in the synthesis of chiral compounds .
Chemical Reactions Analysis
But-2-ene-1,4-diyl diacetate and its derivatives participate in various chemical reactions. Highly diastereoselective lithium enolate aldol reactions have been performed using butane-2,3-diacetal desymmetrized glycolic acid, leading to enantiopure anti-2,3-dihydroxy esters after deprotection . Moreover, the reactivity of disilyne compounds with butenes has been studied, resulting in stereospecific addition reactions and the formation of novel silacyclobutenes . These studies demonstrate the reactivity of but-2-ene-1,4-diyl diacetate derivatives in stereospecific and diastereoselective transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of but-2-ene-1,4-diyl diacetate derivatives are crucial for their application in synthesis. For instance, the regioselective hydrolysis of diacetates of (E)-2-substituted-2-butene-1,4-diol by lipase enzymes has been shown to preferentially hydrolyze the acetyl group at the 1-position, yielding monoacetates . This highlights the importance of understanding the regioselectivity and enzyme specificity in the modification of but-2-ene-1,4-diyl diacetate derivatives. Additionally, the conformational rigidity imparted by diacetal protection is a significant property that influences the outcome of synthetic reactions .
Scientific Research Applications
1. Ring-Opening Metathesis Polymerization (ROMP) and Related Olefin Metathesis Reactions
- Application Summary: But-2-ene-1,4-diyl diacetate is used in olefin metathesis reactions, which are typically performed in toxic and volatile solvents such as dichloromethane. These reactions include ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and isomerization reactions .
- Methods of Application: The experiments were conducted using the Grubbs G1, G2, and Hoveyda-Grubbs HG2 catalysts. The ROMP of norbornene resulted in high yields and polynorbornenes with a high molecular weight at low catalyst loadings .
- Results: It was found that isomerization of (Z)-but-2-ene-1,4-diyl diacetate with the G2 and HG2 catalysts proceeds at significantly higher initial rates in benzotrifluoride (BTF) than in dichloromethane (DCM), leading to rapid isomerization with high yields in a short time .
2. Isomerization of Allylic Esters
- Application Summary: But-2-ene-1,4-diyl diacetate is used in the isomerization of allylic esters. This process is significant for the sustainable production of C4 chemicals .
- Methods of Application: The isomerization of 3,4-DABE into 1,4-DABE was performed using supported Pt catalysts with soft Lewis acid functionality .
- Results: The reaction can be realized under solvent-free conditions, and the turnover number (TON) of the catalyst reaches 5400 .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Relevant Papers The relevant papers retrieved include a study on the Pd-Catalyzed Asymmetric Allylic Substitution Cascade of But-2-ene-1,4-diyl diacetate .
properties
IUPAC Name |
[(E)-4-acetyloxybut-2-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ene-1,4-diyl diacetate | |
CAS RN |
18621-75-5 | |
Record name | 1,4-Diacetoxy-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene-1,4-diol, 1,4-diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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